Methyl {[3-(2-fluorobenzyl)-1,2-benzoxazol-6-yl]oxy}acetate
Description
Methyl {[3-(2-fluorobenzyl)-1,2-benzoxazol-6-yl]oxy}acetate is a synthetic small molecule characterized by a benzoxazole core substituted at the 3-position with a 2-fluorobenzyl group and at the 6-position with a methoxyacetate ester. The benzoxazole scaffold is a heterocyclic aromatic system known for its stability and versatility in medicinal chemistry. The 2-fluorobenzyl moiety enhances lipophilicity and may influence receptor binding, while the methoxyacetate ester serves as a prodrug moiety, improving bioavailability through metabolic conversion to the active carboxylic acid form.
Properties
IUPAC Name |
methyl 2-[[3-[(2-fluorophenyl)methyl]-1,2-benzoxazol-6-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO4/c1-21-17(20)10-22-12-6-7-13-15(19-23-16(13)9-12)8-11-4-2-3-5-14(11)18/h2-7,9H,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYBYCWISABSGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=NO2)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[3-(2-fluorobenzyl)-1,2-benzoxazol-6-yl]oxy}acetate typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of an o-aminophenol with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable fluorobenzyl halide reacts with the benzoxazole intermediate.
Esterification: The final step involves the esterification of the hydroxyl group on the benzoxazole ring with methyl chloroacetate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the benzoxazole ring.
Reduction: Alcohol derivatives from the reduction of the ester group.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
Methyl {[3-(2-fluorobenzyl)-1,2-benzoxazol-6-yl]oxy}acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl {[3-(2-fluorobenzyl)-1,2-benzoxazol-6-yl]oxy}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group and the benzoxazole ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues within Benzoxazole Derivatives
Benzyl {[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl]oxy}acetate
- Key Differences : The substituent at the 3-position is a 4-fluorophenyl group instead of 2-fluorobenzyl.
- Impact : The phenyl group lacks the methylene spacer in benzyl, reducing conformational flexibility. Fluorine at the para position may alter electronic effects and steric interactions compared to the ortho position in the target compound.
- Applications: Noted in early-stage pharmacological studies, though specific targets remain uncharacterized .
3-(2-Fluorobenzyl)-1,2-benzoxazol-6-yl acetate
- Key Differences : Replaces the methoxyacetate ester with a simpler acetate group.
- Impact : The absence of the methoxy group reduces steric hindrance and may accelerate esterase-mediated hydrolysis, affecting pharmacokinetics.
{[5-methyl-3-(2-{4-(propan-2-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethyl)-1,2-benzoxazol-6-yl]oxy}acetic acid
- Key Differences : Incorporates a thiazole ring with trifluoromethyl and isopropyl substituents, replacing the 2-fluorobenzyl group.
- The carboxylic acid (vs. methyl ester) suggests direct PPARδ agonism without requiring metabolic activation.
- Applications : Validated as a peroxisome proliferator-activated receptor δ (PPARδ) agonist, highlighting structural tailoring for nuclear receptor targeting .
Benzothiazole-Based Analogues
Compounds such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (EP3348550A1) share similarities in heterocyclic cores but diverge in substituents and functional groups:
- Core Comparison : Benzothiazole (sulfur-containing) vs. benzoxazole (oxygen-containing).
- Impact : Benzothiazoles often exhibit stronger electron-withdrawing effects, influencing receptor affinity. The trifluoromethyl group in these derivatives enhances hydrophobicity and resistance to oxidative metabolism.
- Applications : Primarily explored as kinase inhibitors or antimicrobial agents, underscoring divergent therapeutic applications compared to benzoxazole-based compounds .
Ester/Acid Derivatives in Prodrug Design
- Methoxyacetate vs. Acetate Esters : Methoxyacetate esters (as in the target compound) prolong half-life compared to simpler acetates due to slower enzymatic cleavage .
- Carboxylic Acid Derivatives : Compounds like the PPARδ agonist in bypass ester hydrolysis, enabling immediate activity but requiring formulation adjustments for bioavailability .
Data Tables: Structural and Functional Comparisons
Table 2: Physicochemical and Pharmacokinetic Properties
| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | Metabolic Stability | Key Advantage |
|---|---|---|---|---|
| Target Compound | ~329.3 | 2.8 | Moderate (esterase-sensitive) | Balanced lipophilicity |
| 3-(2-Fluorobenzyl)-1,2-benzoxazol-6-yl acetate | ~286.3 | 2.5 | High | Rapid hydrolysis |
| PPARδ Agonist (WHO Drug Information) | ~535.5 | 4.1 | Low (acid form) | Direct target engagement |
Research Findings and Implications
- Substituent Positioning : Fluorine at the ortho position (2-fluorobenzyl) in the target compound may enhance steric interactions with hydrophobic binding pockets compared to para-substituted analogues .
- Heterocycle Choice : Benzoxazoles generally offer better metabolic stability than benzothiazoles but may exhibit weaker electron-deficient character .
- Prodrug vs. Active Form : Methoxyacetate esters strike a balance between bioavailability and sustained release, whereas carboxylic acid derivatives (e.g., PPARδ agonist) require advanced delivery systems .
Biological Activity
Methyl {[3-(2-fluorobenzyl)-1,2-benzoxazol-6-yl]oxy}acetate is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C16H15FNO3
- Molecular Weight : 303.30 g/mol
- IUPAC Name : Methyl 3-(2-fluorobenzyl)-1,2-benzoxazole-6-yl acetate
| Property | Value |
|---|---|
| Appearance | White solid |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
| Boiling Point | Not specified |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study evaluating various benzoxazole derivatives found that certain modifications led to increased activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Benzoxazole derivatives have been investigated for their anticancer properties. In vitro studies suggest that this compound may inhibit cell proliferation in cancer cell lines by inducing apoptosis. For instance, a derivative showed significant cytotoxicity against human breast cancer cells (MCF-7) and lung cancer cells (A549) .
The proposed mechanism of action for this compound involves the inhibition of specific enzymes or pathways crucial for cell survival. Benzoxazole compounds are known to interact with DNA and disrupt replication processes, leading to cell death .
Case Study 1: Antimicrobial Efficacy
In a recent study, a series of benzoxazole derivatives were synthesized and tested for their antimicrobial efficacy. This compound was among the compounds tested, showing promising results against multi-drug resistant strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of standard antibiotics .
Case Study 2: Anticancer Activity
Another study focused on the anticancer effects of benzoxazole derivatives on various cancer cell lines. This compound was evaluated for its ability to induce apoptosis in MCF-7 cells. The results indicated a dose-dependent increase in apoptotic markers, suggesting its potential as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
